molecular formula C12H17N3O2 B13426780 (Z)-N'-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide

Cat. No.: B13426780
M. Wt: 235.28 g/mol
InChI Key: FJWWTWNKJBOBPQ-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide is a member of the N'-hydroxyacetimidamide class, characterized by a hydroxyimino group (-NHOH) and a substituted indoline core. This compound’s structure includes a methoxymethyl substituent at the 6-position of the indoline ring, which distinguishes it from related analogues.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N'-hydroxy-2-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide

InChI

InChI=1S/C12H17N3O2/c1-17-8-9-2-3-10-4-5-15(11(10)6-9)7-12(13)14-16/h2-3,6,16H,4-5,7-8H2,1H3,(H2,13,14)

InChI Key

FJWWTWNKJBOBPQ-UHFFFAOYSA-N

Isomeric SMILES

COCC1=CC2=C(CCN2C/C(=N/O)/N)C=C1

Canonical SMILES

COCC1=CC2=C(CCN2CC(=NO)N)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of aniline derivatives with suitable electrophiles can lead to the formation of the indoline ring.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions. This step involves the reaction of the indoline derivative with methoxymethyl chloride in the presence of a base.

    Formation of the Acetimidamide Moiety: The final step involves the introduction of the acetimidamide group. This can be achieved through the reaction of the intermediate compound with hydroxylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

While specific industrial production methods for (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing the imidamide moiety to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indoline ring or the methoxymethyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-2-one derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has shown potential as a neuroprotective agent. Studies have demonstrated its ability to protect neuronal cells from oxidative stress and ischemic damage, making it a promising candidate for the treatment of neurodegenerative diseases .

Medicine

In the field of medicine, (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide is being investigated for its potential therapeutic applications. Its neuroprotective properties, along with its ability to modulate specific molecular targets, make it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets. In biological systems, it has been shown to modulate the activity of N-methyl-D-aspartic acid (NMDA) receptors, which play a crucial role in neuronal signaling and plasticity . By binding to these receptors, the compound can exert neuroprotective effects and reduce neuronal damage caused by oxidative stress and ischemia.

Comparison with Similar Compounds

Core Structural Variations

The acetimidamide backbone is conserved across analogues, but substituents on the aromatic or heterocyclic rings significantly influence physicochemical and biological properties:

Compound Name Substituent(s) Key Structural Features Molecular Weight (g/mol) Reference
Target Compound 6-(methoxymethyl)indolin-1-yl Indoline core, methoxymethyl group Not reported -
(Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide (27) Pyridin-2-yl Pyridine ring, no methoxy group ~165.2
(Z)-N′-Hydroxy-2-(pyridin-3-yl)acetimidamide (28) Pyridin-3-yl Pyridine ring, positional isomer of 27 ~165.2
N′-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide Tetrahydrofuran-piperazine hybrid Aliphatic heterocycles 242.3
FE@SNAP (Fluoroethylated analogue) Methoxymethyl, fluorinated pyrimidine Complex pyrimidine core, fluorinated alkyl Not reported

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Pyridine-containing analogues (e.g., 27, 28) exhibit lower molecular weights and simpler structures compared to the target compound’s indoline core, which may enhance metabolic stability .

Key Observations :

  • Pyridine-based analogues (27, 28) achieve moderate yields (71–78%) via straightforward nitrile hydroxylation .
  • The target compound’s indoline synthesis (inferred from ) likely requires nitro reduction and Pd-catalyzed steps, which may lower yields due to intermediate instability .

Physicochemical Properties

NMR data and solubility trends highlight functional group impacts:

Compound 1H NMR Shifts (DMSO-d6) 13C NMR Shifts (DMSO-d6) Melting Point (°C) Reference
Target Compound Not reported Not reported Not reported -
Compound 27 (Pyridin-2-yl) δ8.92 (NHOH), 8.47 (pyridine-H), 3.44 (CH2) δ157.6 (C=N), 148.7 (pyridine-C) 114–115
Compound 28 (Pyridin-3-yl) δ8.47 (pyridine-H), 7.71 (td, J=7.7 Hz) δ157.6 (C=N), 136.4 (pyridine-C) 173
FE@SNAP Not reported Not reported Not reported

Key Observations :

  • The pyridine ring in 27 and 28 generates distinct aromatic proton shifts (δ7.33–8.92), while the indoline core in the target compound would likely show indoline-specific signals (e.g., δ7.18–7.49, as in ’s indoline derivatives).
  • Higher melting points in pyridin-3-yl analogues (173°C) suggest stronger crystalline packing vs. indoline derivatives .

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